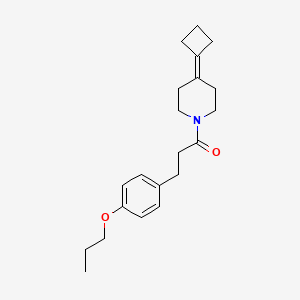
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its scientific research applications. CPP is a synthetic compound that belongs to the class of compounds known as piperidines. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in scientific research.
Wirkmechanismus
CPP acts as a sigma-1 receptor agonist, which means that it activates the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and mitochondrial function. By activating the sigma-1 receptor, CPP can modulate these processes, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have neuroprotective effects and can improve cognitive function. These effects are thought to be mediated by the activation of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise modulation of the receptor, which can be useful in studying its function. However, one limitation of using CPP is that it is a synthetic compound, which means that it may not accurately reflect the function of endogenous ligands that activate the sigma-1 receptor.
Zukünftige Richtungen
There are many future directions for the study of CPP and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel compounds that can selectively activate or inhibit the sigma-1 receptor, which could have therapeutic implications for a wide range of diseases. Additionally, the role of the sigma-1 receptor in cancer biology is an area of active research, with potential implications for cancer diagnosis and treatment.
Synthesemethoden
The synthesis of CPP involves the reaction of 4-cyclobutylidenepiperidine with 4-propoxybenzaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively used in scientific research as a tool to study the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of physiological processes, including pain perception, memory, and mood regulation.
Eigenschaften
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-16-24-20-9-6-17(7-10-20)8-11-21(23)22-14-12-19(13-15-22)18-4-3-5-18/h6-7,9-10H,2-5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQNAVATUYOLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

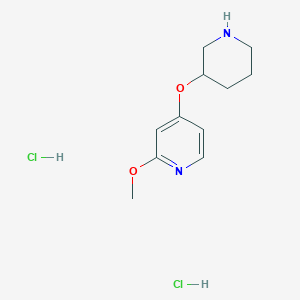
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)
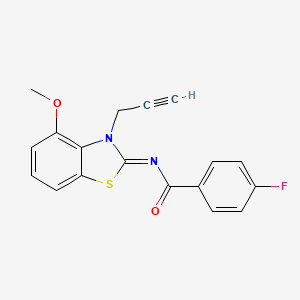

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)
![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)
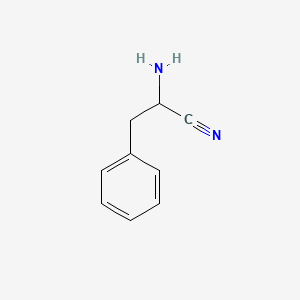
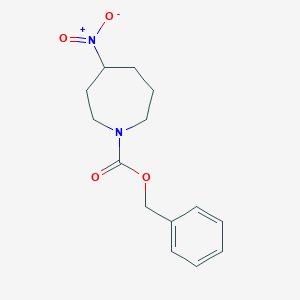
![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)

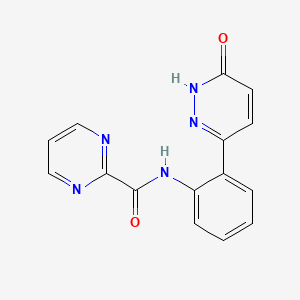
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)
